![molecular formula C20H25ClN2O3S B4057666 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-mesitylbutanamide](/img/structure/B4057666.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-mesitylbutanamide
Overview
Description
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-mesitylbutanamide, also known as CM-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CM-10 is a potent and selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in the sensation of pain and heat.
Scientific Research Applications
Synthesis and Antiviral Activity
A study focused on synthesizing derivatives related to the sulfonamide group demonstrated that certain compounds possess anti-tobacco mosaic virus activity, indicating a potential for antiviral applications (Chen et al., 2010).
Molecular Interactions in Crystals and Solutions
Another research explored the molecular interactions of sulfonamide derivatives, providing insights into their solubility, solvation, and distribution properties. This research aids in understanding the behavior of such compounds in different environments (Perlovich et al., 2008).
Reactivity of Emerging Pollutants
Computational chemistry strategies were applied to investigate the reactivity of sulfonamide antibiotics, illustrating how these compounds react under chlorination processes. This study sheds light on environmental implications and the degradation of such pollutants (Fu et al., 2021).
Inhibitors of Chemokine Receptor
Research on N-Arylsulfonyl-α-amino carboxamides, compounds similar in function to sulfonamides, showed efficacy in inhibiting the chemokine receptor CCR10, which plays a role in dermatological inflammatory conditions (Abeywardane et al., 2016).
Role in Drug Design
Sulfonamide groups are critical in medicinal chemistry, appearing in various drugs and showing significant biological activity. This highlights the importance of sulfonamide derivatives in developing new therapeutic agents (Kalgutkar et al., 2010; Smith et al., 2008).
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4,6-trimethylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-14-12-15(2)20(16(3)13-14)22-19(24)6-5-11-23(4)27(25,26)18-9-7-17(21)8-10-18/h7-10,12-13H,5-6,11H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFOLJNFXSWLNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCN(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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